molecular formula C7H9NO3 B1610043 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid CAS No. 635313-72-3

5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1610043
CAS No.: 635313-72-3
M. Wt: 155.15 g/mol
InChI Key: MPAOBWYWZZICJJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.

Types of Reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: 5-(1-carboxyethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction Products: 5-(1-hydroxyethyl)-1H-pyrrole-2-methanol.

    Substitution Products: Various halogenated derivatives of the pyrrole ring.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Biomarker: Used in studies to track metabolic processes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Activity: Studied for its ability to inhibit the growth of certain bacteria and fungi.

Industry:

    Polymer Production: Used as a monomer or comonomer in the production of specialty polymers.

    Agriculture: Potential use as a plant growth regulator or pesticide.

Mechanism of Action

The mechanism by which 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-(1-Hydroxyethyl)-1H-pyrrole-3-carboxylic Acid: Similar structure but with the carboxylic acid group at a different position.

    5-(1-Hydroxypropyl)-1H-pyrrole-2-carboxylic Acid: Similar structure with a longer hydroxyalkyl chain.

Uniqueness: 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyethyl and carboxylic acid groups allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a compound of considerable interest.

Properties

IUPAC Name

5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(9)5-2-3-6(8-5)7(10)11/h2-4,8-9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOBWYWZZICJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445963
Record name 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635313-72-3
Record name 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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